4-Butyldihydro-2(3h)-furanone
Overview
Description
4-Butyldihydrofuran-2(3H)-one is an organic compound with the molecular formula C8H14O2. It is a lactone, a cyclic ester, which is known for its pleasant aroma and is often used in the fragrance industry. This compound is also of interest in various scientific research fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Butyldihydrofuran-2(3H)-one can be synthesized through several methods. One common approach involves the cyclization of 4-hydroxybutanoic acid under acidic conditions. This reaction typically requires a strong acid catalyst such as sulfuric acid and is conducted under reflux conditions to promote the formation of the lactone ring.
Industrial Production Methods
In an industrial setting, the production of 4-Butyldihydro-2(3h)-furanone often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation or crystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-Butyldihydrofuran-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the lactone to its corresponding diol.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Butyric acid derivatives.
Reduction: 4-Butyl-1,4-butanediol.
Substitution: Various esters and amides depending on the nucleophile used.
Scientific Research Applications
4-Butyldihydrofuran-2(3H)-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the fragrance industry due to its pleasant aroma and stability.
Mechanism of Action
The mechanism of action of 4-Butyldihydro-2(3h)-furanone involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways. The lactone ring can undergo hydrolysis to form the corresponding hydroxy acid, which can further participate in metabolic processes.
Comparison with Similar Compounds
4-Butyldihydrofuran-2(3H)-one can be compared with other lactones such as:
γ-Butyrolactone (GBL): A smaller lactone with different chemical properties and uses.
δ-Valerolactone: Another lactone with a different ring size and reactivity.
ε-Caprolactone: A larger lactone used in polymer synthesis.
Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility and importance of lactones in chemistry and industry.
Properties
IUPAC Name |
4-butyloxolan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-2-3-4-7-5-8(9)10-6-7/h7H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJPRNDJHASWDLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CC(=O)OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90508489 | |
Record name | 4-Butyloxolan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90508489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22530-99-0 | |
Record name | 4-Butyloxolan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90508489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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